TRPA1 Dual Modulator Activity
3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid demonstrates a unique dual functional activity at the rat TRPA1 ion channel, acting as both an agonist and antagonist. This contrasts with many reference TRPA1 antagonists which typically show only inhibitory activity. The compound exhibits agonist activity with an EC50 of 1,700 nM [1] and antagonist activity with an IC50 of 3,400 nM [2] in cell-based calcium flux assays using HEK293 cells expressing rat TRPA1. This bidirectional modulation is a specific characteristic of this scaffold, not observed for simpler thiophene-2-carboxylic acids like 5-(methylthio)thiophene-2-carboxylic acid [3].
| Evidence Dimension | TRPA1 Modulation (Agonist & Antagonist Activity) |
|---|---|
| Target Compound Data | EC50 = 1,700 nM (Agonist); IC50 = 3,400 nM (Antagonist) |
| Comparator Or Baseline | 5-(methylthio)thiophene-2-carboxylic acid: No reported TRPA1 activity |
| Quantified Difference | Unique dual agonist/antagonist activity vs. no activity |
| Conditions | Rat TRPA1 expressed in HEK293 cells; Calcium flux assay |
Why This Matters
This unique bidirectional activity profile distinguishes this compound for pain and inflammation research, enabling interrogation of TRPA1 channel pharmacology that simpler analogs cannot.
- [1] BindingDB BDBM50394654 CHEMBL188181. Agonist activity at rat TRPA1 expressed in HEK293 cells assessed as induction of intracellular calcium level. EC50: 1.70E+3nM. View Source
- [2] BindingDB BDBM50394654 CHEMBL188181. Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium. IC50: 3.40E+3nM. View Source
- [3] BindingDB BDBM50261993 CHEMBL450866. 5-(methylthio)thiophene-2-carboxylic acid, primary screening data. View Source
